2-Methyleneindanone
Description
Conceptual Framework of Exocyclic Methylene (B1212753) Ketones in Retrosynthetic Analysis
Exocyclic methylene ketones are organic compounds featuring a carbon-carbon double bond positioned outside a ring system, directly attached to a carbonyl carbon. In retrosynthetic analysis, these functionalities are crucial disconnections, offering strategic pathways to simplify target molecules. The presence of an exocyclic methylene group often implies a synthetic precursor that was a ketone, from which the methylene group was introduced, or an ester functionality chem960.com. This conceptual framework allows chemists to work backward from a complex target molecule to simpler, readily available starting materials.
For instance, the exocyclic methylene group can be envisioned as originating from a ketone through a Wittig or related olefination reaction, or from an oxidative cleavage of a precursor with an internal double bond chem960.comnih.gov. Retrosynthetic analysis of compounds containing exocyclic methylene ketones often involves considering polar reactivity, where the double bond can be derived from various functionalities, leading to different synthetic intermediates chem960.comuni.lu. This approach facilitates the design of efficient synthetic routes by identifying key disconnections and appropriate functional group interconversions.
Historical Context of Indanone Derivatives in Synthetic Chemistry
Indanone derivatives, including indanone and indane-1,3-dione, possess a bicyclic scaffold that has long been recognized as a "privileged scaffold" in chemistry due to its widespread utility uni.lu. Their historical significance in synthetic chemistry is rooted in their presence in numerous natural products and their application in the development of pharmaceuticals. Notable examples include Donepezil, used in the treatment of Alzheimer's disease, and Indinavir, an AIDS drug, both of which feature the indanone structure uni.lu.
The synthesis of indanone derivatives has evolved over time, with early approaches often relying on intramolecular Friedel-Crafts acylation reactions of arylpropionic acids uni-muenchen.denih.gov. While effective, these methods sometimes faced challenges related to stoichiometric reagent use, product isolation, and functional group compatibility nih.gov. Over the years, alternative and more environmentally benign synthetic strategies have been developed, including microwave-assisted cyclizations and reactions utilizing Meldrum's acid derivatives, which provide expedient access to substituted indanones uni-muenchen.denih.gov. The continuous interest in indanone derivatives stems from their inherent versatility as synthetic intermediates, enabling the design of a wide array of biologically active molecules and functional materials uni.lu.
Significance of 2-Methyleneindanone as a Reactive Intermediate and Building Block
This compound holds significant importance in organic synthesis primarily due to its dual role as a highly reactive intermediate and a versatile building block.
Reactive Intermediate
As a reactive intermediate, this compound is characterized by its short-lived, high-energy, and highly reactive nature, rapidly transforming into more stable molecules within a reaction pathway. Its exocyclic double bond, conjugated with the ketone, makes it an activated olefin, particularly amenable to nucleophilic additions and cycloaddition reactions.
A prominent example of its reactivity is its participation as a dienophile in Diels-Alder cycloadditions. For instance, this compound reacts with electron-rich dienes like thebaine, yielding spiro-7,7-disubstituted-6,14-ethenomorphinan adducts. The reaction with thebaine (4) resulted in a 4:3 7α/7β product ratio of adducts (84, 85, X = CH2), with an isolated total yield of 50%.
Table 1: Diels-Alder Reaction of Thebaine with this compound
| Dienophile | Diene | Product Ratio (7α:7β) | Total Isolated Yield | Reference |
| This compound | Thebaine | 4:3 | 50% |
This type of reaction highlights its utility in forming complex polycyclic systems in a single step. Its generation as a derivative in palladium-catalyzed carbocyclization reactions further underscores its role as a transient, highly reactive species that undergoes rapid transformation to form new bonds.
Building Block
Beyond its role as a transient intermediate, this compound functions as a valuable building block for the modular assembly of more complex organic molecules. A building block in chemistry refers to a molecular fragment or chemical compound with reactive functional groups that can be used for bottom-up construction of molecular architectures.
This compound's distinct reactivity allows for its incorporation into diverse synthetic targets. For example, it has been employed in the synthesis of novel molecular systems, such as a "brake" component in a pentiptycene rotor system, demonstrating its application in advanced materials chemistry. Its ability to undergo various transformations, including additions and cyclizations, makes it a versatile scaffold for constructing a wide range of organic compounds with specific functionalities and structural complexities. The use of this compound as a building block ensures precise control over the final molecular structure, a critical aspect in the synthesis of natural products, pharmaceuticals, and other functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H8O |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methylidene-3H-inden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5H,1,6H2 |
InChI Key |
KIHZRNKAKDXATD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyleneindanone Derivatives
Catalytic Routes to 2-Methyleneindanone Systems
Transition metal catalysis offers powerful and selective pathways for the construction of this compound systems, leveraging the ability of these metals to activate and transform organic molecules.
Palladium-Catalyzed Carbopalladation Sequences Involving Arynes
Palladium-catalyzed reactions involving arynes have emerged as a significant strategy for synthesizing complex molecular architectures, including this compound derivatives. Arynes are highly reactive intermediates that can undergo various transformations, and their carbopalladation, followed by subsequent reactions, provides a flexible route to diverse products sci-hub.se.
One approach involves π-allylpalladium species participating in annulation processes with arynes. This reaction is initiated by the carbopalladation of the aryne by stable π-allylpalladium intermediates. This is followed by the insertion of a second aryne molecule into the arylpalladium bond and subsequent intramolecular carbopalladation of an alkene by the newly formed biarylpalladium species sci-hub.seepdf.pub. This cascade of reactions can lead to the formation of this compound derivatives sci-hub.se.
Heck Reaction Strategies for Exocyclic Alkene Formation
The Heck reaction, also known as the Mizoroki-Heck reaction, is a widely utilized palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene in the presence of a base wikipedia.orgnumberanalytics.comorganic-chemistry.org. This reaction is particularly effective for generating substituted alkenes wikipedia.org. Intramolecular variants of the Heck reaction are highly valuable for creating cyclic products containing exocyclic double bonds, making them relevant for the synthesis of this compound derivatives wikipedia.org.
The mechanism typically involves oxidative addition of the aryl or alkenyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the carbon-palladium bond, and finally, reductive elimination to release the coupled product and regenerate the catalyst numberanalytics.comorganic-chemistry.org. The Heck reaction exhibits excellent trans selectivity organic-chemistry.org. Recent developments have expanded the scope of the Heck reaction to a broader range of substrates and milder conditions, including ligand-free protocols and reactions under ultrasonic irradiation organic-chemistry.orgnih.gov.
Other Transition Metal-Catalyzed Approaches
Beyond palladium, other transition metals can also facilitate the synthesis of this compound systems. Transition metal catalysis, in general, provides selective, sustainable, and efficient transformations that might be challenging to achieve otherwise mdpi.com. These methods often involve the activation of C-H bonds, offering atom-economic pathways for synthesizing complex molecules nih.govrsc.org. While specific examples directly leading to this compound using metals other than palladium are less prominently detailed in general reviews, the broad utility of transition metals in C-C bond formation and cyclization reactions suggests their potential in this area mdpi.commdpi.com. For instance, copper-catalyzed reactions are known for various cyclization and cross-coupling processes mdpi.com.
Radical Cyclization Pathways for this compound Precursors
Radical cyclization reactions offer a powerful and efficient strategy for forming carbon-carbon bonds and constructing cyclic systems, including those relevant to this compound precursors uoi.grresearchgate.net. These reactions typically involve the generation of a carbon-centered radical, which then undergoes intramolecular addition to a multiple bond (e.g., an alkene or alkyne) within the same molecule uoi.grmdpi.com.
A significant advantage of radical cyclization methodology is its ability to efficiently construct hindered carbon-carbon bonds and quaternary stereocenters uoi.gr. The intramolecular nature of these reactions often overcomes rate problems associated with intermolecular radical additions due to less negative activation entropies uoi.gr. For instance, vinyl radicals can engage double bonds in proximate rings in a radical cyclization, leading to the formation of cyclic structures like methyleneindanol, which could be a precursor to this compound uoi.gr. Various functional groups, including halides (alkyl, vinyl, aryl), can serve as precursors for carbon-centered radicals researchgate.net.
Condensation and Elimination Protocols for this compound Synthesis
Classical condensation and elimination reactions represent fundamental approaches to synthesizing unsaturated carbonyl compounds, including this compound. These protocols typically involve the combination of two molecules, often with the loss of a small molecule like water wikipedia.orgnumberanalytics.com.
The aldol (B89426) condensation and its variations are particularly relevant. An aldol condensation involves the reaction of an enolate ion with a carbonyl compound, forming a β-hydroxy aldehyde or ketone, which then undergoes dehydration (elimination of water) to yield an α,β-unsaturated aldehyde or ketone sigmaaldrich.comyoutube.com. The Knoevenagel condensation is another modification of the aldol condensation where an active hydrogen compound adds to a carbonyl group, followed by dehydration to produce an α,β-unsaturated ketone wikipedia.org. For this compound synthesis, this would typically involve an indanone derivative reacting with a formaldehyde (B43269) equivalent or a similar one-carbon source, followed by elimination to form the exocyclic double bond. These reactions are often catalyzed by acids or bases wikipedia.orgsigmaaldrich.com.
Novel and Emerging Synthetic Transformations Leading to this compound Analogues
The field of organic synthesis is constantly evolving, with new methodologies continually emerging. For this compound analogues, novel synthetic transformations often involve innovative catalytic cycles, cascade reactions, or the utilization of less common reactive intermediates. While specific details on "novel and emerging" methods for this compound itself are less broadly documented in general overviews, the broader trends in synthetic chemistry suggest potential avenues. These include, but are not limited to, new C-H activation strategies, multicomponent reactions, and the development of more sustainable and efficient catalytic systems rsc.org. The synthesis of complex molecular systems, such as molecular rotors and brakes incorporating this compound as a component, highlights the ongoing exploration of its utility in advanced material and chemical design researchgate.netresearchgate.net.
Chemical Reactivity and Transformation Mechanisms of 2 Methyleneindanone
Cycloaddition Reactions Involving 2-Methyleneindanone
Cycloaddition reactions are fundamental processes in organic chemistry, enabling the construction of complex cyclic systems from simpler unsaturated molecules. This compound's unique structural features make it an effective participant in these reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that involves a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. This reaction is a concerted, pericyclic process that creates two new sigma (σ) bonds through a cyclic transition state fishersci.bethegoodscentscompany.com. Typically, the diene is electron-rich, and the dienophile is electron-poor fishersci.bethegoodscentscompany.comatamanchemicals.comnih.gov.
This compound, possessing an electron-withdrawing carbonyl group conjugated with its exocyclic double bond, functions effectively as an activated, electron-deficient dienophile. This characteristic makes it highly reactive towards electron-rich dienes in Diels-Alder cycloadditions, facilitating the formation of six-membered rings thegoodscentscompany.comatamanchemicals.comnih.govnih.govbmrb.io. Research has demonstrated the utility of alpha-methylene indanone derivatives as dienophiles in [4+2] cycloaddition approaches for constructing spiro-fused indanones atamankimya.com.
The Diels-Alder reaction is renowned for its high stereospecificity and stereoselectivity, offering excellent control over the stereochemical outcomes of the products thegoodscentscompany.comnih.govfishersci.cafishersci.se.
Stereospecificity: The stereochemistry of the dienophile is preserved in the cycloadduct. If a cis-dienophile is used, the substituents on the newly formed ring originating from the dienophile will be cis. Similarly, a trans-dienophile will lead to trans substitution in the product fishersci.bethegoodscentscompany.comnih.govfishersci.cafishersci.sewikipedia.org. This retention of stereochemical information is attributed to the concerted and suprafacial nature of the addition, occurring from the same face of each reacting component thegoodscentscompany.comwikipedia.org.
Stereoselectivity (Endo/Exo): When a cyclic diene or a dienophile with a significant substituent reacts, two diastereomeric products, endo and exo, can potentially form. The endo product is generally kinetically favored in many Diels-Alder reactions, a phenomenon often explained by favorable secondary orbital interactions in the endo transition state, where the dienophile's substituents are oriented towards the diene's π system fishersci.bethegoodscentscompany.comnih.govfishersci.cawikipedia.org.
An illustrative example of stereochemical outcomes in Diels-Alder reactions with this compound as a dienophile could be summarized as follows:
| Dienophile Stereochemistry | Diene Conformation | Preferential Product Stereochemistry | Notes |
| cis-substituted | s-cis | cis-substituted cycloadduct | Stereochemistry of dienophile retained. |
| trans-substituted | s-cis | trans-substituted cycloadduct | Stereochemistry of dienophile retained. |
| (Substituted) | Cyclic | Endo preference | Kinetically favored due to secondary orbital interactions. fishersci.bethegoodscentscompany.comnih.govfishersci.cawikipedia.org |
Regioselectivity in Diels-Alder reactions refers to the preferential formation of one constitutional isomer over others when both the diene and dienophile are unsymmetrical fishersci.bethegoodscentscompany.combmrb.iowikipedia.orgsynhet.com. This selectivity is largely governed by electronic factors, specifically the Frontier Molecular Orbital (FMO) interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other thegoodscentscompany.combmrb.iowikipedia.org.
For this compound, acting as an electron-deficient dienophile, the primary interaction would be between the HOMO of an electron-rich diene and the LUMO of this compound. The regiochemical outcome typically follows the "ortho-para rule," which predicts the major regioisomer based on the positions analogous to ortho and para substitution in disubstituted arenes thegoodscentscompany.comwikipedia.org. This rule is a consequence of the coefficients of the frontier orbitals at the reacting centers; the new bonds tend to form between the atoms with the largest coefficients in the interacting orbitals bmrb.iowikipedia.org. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (like the carbonyl in this compound) enhance this regioselectivity thegoodscentscompany.comnih.govbmrb.io.
Phosphine (B1218219) Organocatalyzed [3+2] Annulations with this compound as an Activated Olefin
Phosphine organocatalysis has emerged as a powerful tool for constructing complex molecular architectures, including various annulation reactions. This compound, as an activated olefin, is a suitable substrate for such transformations, particularly in [3+2] annulations that lead to the formation of five-membered rings.
In phosphine-catalyzed [3+2] annulations, the initial step often involves the nucleophilic attack of a phosphine (e.g., triphenylphosphine) on an activated olefin, such as this compound. This attack generates a zwitterionic intermediate, specifically a phosphonium (B103445) salt. Subsequent deprotonation of this phosphonium salt by a base (which can be the phosphine itself or an added base) leads to the formation of a highly reactive phosphonium ylide.
Phosphonium ylides are characterized by having adjacent atoms with opposite formal charges, with a negative charge on carbon and a positive charge on phosphorus. This ylide acts as a 1,3-dipole equivalent or a nucleophilic species that can then react with another electrophilic component in a [3+2] annulation. The formation of these ylides is crucial for initiating the catalytic cycle and facilitating the subsequent cyclization.
Phosphine-catalyzed [3+2] annulations are recognized for their ability to achieve high regio- and diastereoselectivity in the formation of cyclic products. In these reactions, the phosphonium ylide, generated in situ from the activated olefin (like this compound), undergoes nucleophilic addition to an electrophilic partner, followed by intramolecular cyclization and elimination of the phosphine catalyst.
While specific "γ-addition products" for this compound were not detailed in the provided search results, the general principle of these annulations is the formation of five-membered rings. The regioselectivity observed in these processes is dictated by the electronic and steric properties of both the activated olefin (this compound) and the electrophilic coupling partner, as well as the nature of the phosphine catalyst and reaction conditions. The precise control over regioselectivity is a key advantage of these organocatalytic methods, allowing for the targeted synthesis of specific cyclic isomers.
Other Cycloaddition Manoeuvres
This compound can act as a dienophile in various cycloaddition reactions, particularly [4+2] Diels-Alder and [3+2] cycloadditions.
Diels-Alder ([4+2] Cycloaddition) As an α,β-unsaturated carbonyl compound, this compound serves as an electron-deficient dienophile in Diels-Alder reactions, which are thermally allowed [4+2] cycloadditions forming six-membered rings with high regio- and stereoselectivity. wikipedia.orgucalgary.ca A notable example involves its reaction with thebaine, a morphinan-6,8-diene. In this [4+2] cycloaddition, this compound acts as the dienophile, leading to the formation of spiro-7,7-disubstituted-6,14-ethenomorphinans. This reaction yields a 4:3 ratio of 7α/7β adducts, with an isolated total yield of 50%. nih.gov The formation of spiro-fused indanones has also been achieved through a [4+2]-cycloaddition approach using alpha-methylene indanone dienophiles, where the exo diastereoisomer is typically the major cycloadduct. libretexts.org
[3+2] Cycloaddition this compound and its derivatives can participate as activated olefins in [3+2] cycloaddition reactions, which are crucial for constructing five-membered carbo- and heterocycles. researchgate.net In phosphine-catalyzed annulations, this compound has been observed to exclusively yield γ-addition products. nih.gov Furthermore, derivatives of 2-hydroxymethylene indanones have been reported to undergo [3+2] cycloaddition reactions with α-nitrosostyrene, where this pathway is favored over hetero-Diels-Alder reactions. nih.govresearchgate.net
Nucleophilic Addition Reactions to the Exocyclic Double Bond of this compound
The exocyclic double bond of this compound, being conjugated to a carbonyl group, renders the β-carbon electrophilic, making it highly susceptible to nucleophilic attack. This reactivity is characteristic of α,β-unsaturated ketones and aldehydes. ucalgary.camdpi.com
Michael Addition (1,4-Conjugate Addition) The Michael addition, a type of 1,4-conjugate addition, is a prominent nucleophilic addition pathway for this compound. In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate. ucalgary.camdpi.com Weaker nucleophiles typically favor this 1,4-addition pathway over direct 1,2-addition to the carbonyl carbon. wikipedia.orgmdpi.com In phosphine-catalyzed reactions, this compound has been specifically noted to yield γ-addition products, indicating the regioselectivity of these nucleophilic additions to the activated olefin. nih.gov
Derivatization Strategies of this compound for Functionalization
Derivatization strategies for this compound aim to introduce new functional groups or modify existing ones, thereby altering its chemical and physical properties for various applications or further synthetic transformations. scielo.brtaylorandfrancis.com One method for generating this compound derivatives involves palladium-catalyzed migratory cyclization of α-bromoalkene derivatives. This process proceeds via a carbopalladation mechanism, offering a route to functionalized indanone structures. researchgate.netorganic-chemistry.org While specific detailed examples of derivatization reactions for this compound were not extensively detailed in the provided search results, the general principles of derivatization apply, often involving reactions at the carbonyl group, the exocyclic double bond, or the aromatic ring.
Isomerization Processes of this compound
This compound can undergo various isomerization processes, notably photochemical E/Z isomerization and, in broader contexts, thermal isomerization.
Photochemical Isomerization (E/Z Isomerization) The exocyclic double bond of this compound allows for E/Z (cis-trans) photoisomerization. This process involves a structural change induced by photoexcitation. researchgate.netnih.govresearchgate.netksu.edu.sa A significant application is seen in a molecular system where a this compound unit functions as a "brake" in a pentiptycene-derived rotor. In this system, the (E)-to-(Z) photoisomerization is efficient, achieving an (E)/(Z) ratio of 11:89 in the photostationary state when excited at 290 nm in acetonitrile. nih.govnih.gov The reversibility of this switching is high, with the (Z)-to-(E) isomerization being efficiently achieved (96%) through electrochemical treatment involving radical anionic intermediates. nih.govnih.gov
Thermal Isomerization Thermal isomerization refers to the rearrangement of atoms within a molecule driven by thermal energy, without the need for light absorption. taylorandfrancis.comresearchgate.netijcce.ac.irnih.govmdpi.combritannica.com While the general concept of thermal isomerization is well-established for various organic compounds, specific detailed studies on the thermal isomerization of this compound itself were not explicitly found in the search results, beyond its role in the E/Z switching mechanism where electrochemical methods were primarily employed for the Z→E conversion. nih.govnih.gov
Applications of 2 Methyleneindanone in Advanced Synthetic Transformations
Role in the Synthesis of Annulated and Heterocyclic Systems
2-Methyleneindanone, a highly reactive exocyclic enone, serves as a versatile building block in advanced synthetic transformations, particularly in the construction of diverse annulated and heterocyclic systems. Its inherent reactivity, often stemming from the electrophilic nature of its exocyclic double bond, allows it to participate in various cycloaddition and annulation reactions, leading to complex polycyclic architectures. These synthetic strategies are crucial for accessing compounds with significant chemical and biological interest.
Participation in Diels-Alder Cycloadditions
One of the prominent applications of this compound in annulated system synthesis is its role as a dienophile in Diels-Alder reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high regio- and stereochemical control. This compound's electron-deficient exocyclic double bond makes it an effective dienophile, readily reacting with electron-rich dienes. chem960.comnih.gov
A notable example involves the reaction of this compound with morphinan-6,8-dienes, such as thebaine. This cycloaddition leads to the formation of C-ring fused morphinans, which are complex polycyclic structures relevant in medicinal chemistry. In a specific study, the reaction of thebaine with this compound yielded a mixture of 7α/7β adducts in a 4:3 ratio, with an isolated total yield of 50%. researchgate.net This demonstrates the utility of this compound in constructing intricate fused ring systems.
Table 1: Diels-Alder Reaction of Thebaine with this compound
| Reactant (Diene) | Reactant (Dienophile) | Product Type | Product Ratio (7α/7β) | Isolated Total Yield | Conditions |
| Thebaine | This compound | C-ring fused morphinans | 4:3 | 50% | Boiling toluene, 2-14 days (general for methylene (B1212753) cycloalkanones) researchgate.net |
Formation of Spiro-Fused Systems
Beyond [4+2] cycloadditions, this compound and its derivatives are instrumental in the synthesis of spiro-fused compounds. Spiro compounds are characterized by at least two rings sharing a single common atom, known as the spiro atom. wikipedia.org Cycloaddition reactions involving α-methyleneindanone dienophiles have been successfully employed to construct spiro-fused indanones. researchgate.netnih.gov While specific yields for this compound in such [4+2] cycloadditions were reported as "moderate" researchgate.net, the broader context of annulations involving 1-indanones, which include this compound derivatives, has shown that these reactions can proceed with good to excellent yields, sometimes up to 98%, particularly in reactions with specific aldehydes. nih.gov This highlights the potential for high efficiency in creating complex spiro architectures.
Role in Other Cycloaddition and Annulation Pathways
This compound also participates in other types of cycloaddition reactions, such as [3+2] cycloadditions. For instance, 2-hydroxymethylene indanone derivatives have shown a preferred [3+2] cycloaddition pathway with α-nitrosostyrene. nih.gov While specific detailed findings for this compound itself in this context were not provided, it underscores its versatility as a reactive component in various cycloaddition manifolds.
Furthermore, the broader class of 1-indanones, to which this compound belongs, is widely utilized in annulation reactions for the construction of diverse fused and spirocyclic frameworks. Recent advancements in this area have demonstrated the synthesis of various carbocyclic and heterocyclic skeletons with good yields, reaching up to 91% in certain cases. nih.gov These annulation processes often involve cascade reactions, where multiple transformations occur sequentially in a single reaction pot, enhancing synthetic efficiency and enabling the concise construction of complex molecular architectures. beilstein-journals.orgnih.govrsc.org
Computational and Theoretical Studies of 2 Methyleneindanone
Density Functional Theory (DFT) Calculations on Reactivity and Mechanisms
Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for investigating the electronic structure and reactivity of molecules nih.gov. DFT calculations are widely employed to explore reaction mechanisms, identify transition states, and quantify activation energies, thereby providing a comprehensive understanding of chemical processes nih.gov. By analyzing the potential energy surfaces, DFT can predict favorable reaction pathways and the stability of various configurations. This method is particularly valuable for elucidating the molecular mechanisms of additions, cycloadditions, and other organic reactions by examining the interactions between reacting species.
For 2-Methyleneindanone, DFT calculations could be utilized to:
Determine Reaction Pathways: Investigate the preferred pathways for reactions involving the exocyclic double bond or the indanone core. This would involve identifying intermediates and transition states, and calculating their relative energies.
Elucidate Reaction Mechanisms: Uncover the detailed step-by-step molecular events, including bond breaking and formation, during reactions such as cycloadditions, polymerizations, or nucleophilic/electrophilic additions.
Predict Regioselectivity and Stereoselectivity: Understand why a reaction might favor one product over others by comparing the energetics of different transition states leading to various isomers.
Analyze Catalytic Processes: If this compound is involved in catalyzed reactions, DFT could model the interaction with catalysts, revealing how they stabilize intermediates and facilitate transformations nih.gov.
While DFT is a powerful tool for such investigations, specific detailed DFT calculations on the reactivity and mechanisms of this compound were not found in the conducted literature searches.
Studies on Electronic Structure and Energetics Pertinent to Reactivity
Understanding the electronic structure and energetics of a molecule is fundamental to predicting its chemical reactivity. Computational methods, particularly DFT, are adept at providing insights into these properties. Key aspects include the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electron-donating and electron-withdrawing abilities, respectively. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) often correlates with a molecule's kinetic stability and reactivity. Other global reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can also be derived from HOMO and LUMO energies, offering further insights into a molecule's propensity towards electron transfer.
For this compound, studies on electronic structure and energetics would typically involve:
Frontier Molecular Orbital Analysis: Calculating the energies and spatial distributions of the HOMO and LUMO to identify potential sites for nucleophilic and electrophilic attack.
Electrostatic Surface Potential (MESP): Mapping the MESP to visualize the charge distribution and identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites).
Conformational Analysis: Exploring different stable conformations of this compound and their relative energies to understand how molecular flexibility might influence reactivity.
Despite the general applicability of these methods, specific computational data on the electronic structure and energetics pertinent to the reactivity of this compound were not identified in the performed searches.
Modeling of Reaction Pathways Involving this compound
The computational modeling of reaction pathways aims to map the entire energy landscape of a chemical transformation, from reactants through transition states to products. This involves identifying all possible routes a reaction can take and determining the most energetically favorable ones nih.gov. Techniques such as potential energy surface (PES) calculations are central to this process, allowing researchers to visualize the energy changes along a reaction coordinate. Computational chemical synthesis analysis and pathway design have advanced significantly, with methods ranging from rule-based systems to machine learning algorithms that can suggest possible reaction pathways and predict reaction outcomes.
For this compound, modeling reaction pathways would involve:
Identifying Possible Transformations: Based on its structural features (e.g., conjugated system, carbonyl group, exocyclic double bond), predicting various types of reactions it might undergo (e.g., additions, condensations, cyclizations).
Constructing Potential Energy Surfaces: Calculating the energy of the system at various points along a reaction pathway to identify minima (stable species) and saddle points (transition states).
Rate Constant Calculations: Using theories like Variational Transition State Theory (VTST) or Rice-Ramsperger-Kassel-Marcus/master equation (RRKM/ME) simulations to calculate temperature and pressure-dependent rate constants for individual steps.
Solvent Effects: Incorporating solvent models (e.g., Polarizable Continuum Model, PCM) to understand how the reaction environment influences the pathway and energetics.
No specific detailed computational modeling of reaction pathways involving this compound was found in the conducted literature review.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the physical movements of atoms and molecules over time, MD provides dynamic insights into conformational changes, molecular interactions, and the underlying mechanisms of chemical and biological processes. Unlike static quantum chemical calculations, MD allows for the exploration of dynamic events, such as molecular recognition, protein folding, and the diffusion of molecules in a solvent.
For this compound, MD simulations could offer mechanistic insights into:
Conformational Dynamics: Understanding the flexibility and preferred conformations of this compound in different environments (e.g., gas phase, solution, or in the presence of other molecules).
Intermolecular Interactions: Investigating how this compound interacts with solvents, catalysts, or other reacting species, including the formation of transient complexes or clusters.
Reaction Initiation and Progression: While direct bond breaking/forming events are often computationally intensive for classical MD, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be used to study reaction mechanisms within larger systems, providing insights into the initial stages of a reaction or the role of the environment.
Diffusion and Transport Phenomena: For applications where this compound might need to diffuse through a medium or interact with a surface, MD simulations could model these transport processes.
No specific molecular dynamics simulations providing mechanistic insights for this compound were identified in the performed searches.
Data Tables
Due to the absence of specific computational research findings for this compound in the conducted literature searches, no detailed data tables can be generated. The information available pertains to the general application of computational methods rather than specific results for the target compound.
Compound Names and PubChem CIDs
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Methyleneindanone, 1D NMR (¹H and ¹³C) would provide foundational information. The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons of the methylene (B1212753) group, the aliphatic protons of the five-membered ring, and the aromatic protons. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the carbons of the exocyclic double bond, the aliphatic ring carbons, and the aromatic carbons. libretexts.orglibretexts.orgyoutube.com
However, specific, experimentally-derived chemical shift (δ) and coupling constant (J) data for this compound are not available in the reviewed literature. Such data would be essential for unequivocally assigning each proton and carbon in the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is based on general principles and data for analogous structures, not on experimental data for the target compound.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Vinylic (=CH₂) | 5.0 - 6.5 | Singlet (or narrow multiplet) |
| Aliphatic (-CH₂-) | 3.0 - 4.0 | Singlet |
| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data for analogous structures, not on experimental data for the target compound.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 210 |
| Vinylic (=C<) | 140 - 150 |
| Vinylic (=CH₂) | 115 - 130 |
| Aromatic (Ar-C) | 120 - 140 |
| Aromatic (ipso-C) | 130 - 155 |
| Aliphatic (-CH₂-) | 35 - 45 |
Variable-Temperature NMR Studies of Molecular Dynamics
Variable-Temperature (VT) NMR experiments are employed to study the dynamic behavior of molecules, such as conformational changes or restricted bond rotation. researchgate.net For a relatively rigid structure like this compound, VT-NMR could provide insights into any subtle dynamic processes. However, no studies utilizing VT-NMR to investigate the molecular dynamics of this compound have been found.
Infrared (IR) and Raman Spectroscopy in Reaction Monitoring and Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be from the carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretch of the exocyclic methylene group. Raman spectroscopy would provide complementary information, particularly for the less polar C=C bond. ias.ac.inrug.nl While general frequency ranges for these functional groups are well-known, specific experimental spectra for this compound are not documented.
Table 3: Expected Characteristic Vibrational Frequencies for this compound This table is based on general principles and data for analogous structures, not on experimental data for the target compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C=O (conjugated ketone) | Stretching | 1685 - 1700 | IR (strong) |
| C=C (exocyclic) | Stretching | 1640 - 1660 | IR (medium), Raman (strong) |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR (medium) |
| C-H (aliphatic/vinylic) | Stretching | 2850 - 3000 | IR (medium) |
Mass Spectrometry (MS) in Reaction Outcome Verification and Derivatization Studies
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈O, Molecular Weight: 144.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation of ketones often involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks. chemguide.co.ukyoutube.comslideshare.net A likely fragmentation pathway for this compound would be the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 116. miamioh.edu However, an experimental mass spectrum and a detailed fragmentation analysis for this specific compound are not available in the reviewed literature. Derivatization studies, which involve chemically modifying a molecule to enhance its MS analysis, have not been reported for this compound.
UV-Vis Spectroscopy in Monitoring Electronic Transitions and Reaction Progress
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. As an α,β-unsaturated ketone, this compound is expected to exhibit two characteristic absorption bands: a strong π→π* transition and a weaker n→π* transition. msu.edubspublications.netmasterorganicchemistry.com The conjugation between the benzene (B151609) ring, the double bond, and the carbonyl group would influence the position of the wavelength of maximum absorption (λmax). Based on Woodward-Fieser rules for similar chromophores, the π→π* transition is predicted to occur in the 250-290 nm range. utoronto.ca The n→π* transition would appear at a longer wavelength, likely above 300 nm. msu.edu No experimental UV-Vis spectrum for this compound has been published to confirm these theoretical predictions.
Future Research Directions and Emerging Paradigms for 2 Methyleneindanone
Exploration of Asymmetric Synthesis Methodologies Utilizing 2-Methyleneindanone
The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is a burgeoning area of research. The ability to introduce chirality in a predictable and efficient manner is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. Current research focuses on the use of chiral catalysts, auxiliaries, and reagents to influence the facial selectivity of nucleophilic additions and cycloaddition reactions involving the exocyclic double bond of this compound.
Organocatalysis has emerged as a powerful tool for asymmetric transformations, and its application to this compound is a promising research direction. mdpi.comnih.gov Chiral amines, such as proline and its derivatives, can activate α,β-unsaturated systems towards enantioselective conjugate additions. nih.gov Similarly, chiral phosphines, thioureas, and squaramides have shown great potential in catalyzing a variety of asymmetric reactions. mdpi.commdpi.com The development of novel organocatalysts specifically designed for this compound will likely lead to highly efficient and stereoselective methods for the synthesis of chiral indanone derivatives.
Metal-catalyzed asymmetric reactions also represent a significant avenue for exploration. Chiral Lewis acids can coordinate to the carbonyl group of this compound, activating the molecule towards nucleophilic attack and directing the approach of the nucleophile to one of the enantiotopic faces of the double bond. Transition metal complexes featuring chiral ligands have been successfully employed in a wide range of asymmetric transformations, and their application to this compound is expected to yield valuable synthetic methods. rsc.orgresearchgate.net
The following table summarizes potential asymmetric synthesis strategies for this compound:
| Catalysis Type | Catalyst/Reagent Class | Potential Reactions |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Conjugate Addition, Michael Addition |
| Chiral Phosphines | [3+2] Cycloaddition | |
| Chiral Thioureas/Squaramides | Diels-Alder, Friedel-Crafts | |
| Metal Catalysis | Chiral Lewis Acids (e.g., Sc, Y complexes) | Conjugate Addition, Ene Reaction |
| Transition Metal Complexes (e.g., Rh, Pd, Cu) | Allylic Alkylation, Heck Reaction |
Development of Novel Catalytic Systems for this compound Transformations
The reactivity of this compound can be further expanded through the development of novel catalytic systems that enable unprecedented transformations. chemrxiv.org Research in this area is focused on designing catalysts that can activate this compound in unique ways, leading to the formation of new bonds and the construction of complex molecular scaffolds. This includes the exploration of new metal-based catalysts, organocatalysts, and biocatalysts.
Recent advancements in catalysis have demonstrated the potential for C-H functionalization reactions to streamline synthetic routes. researchgate.net The development of catalytic systems capable of selectively activating the C-H bonds of the indanone core or the methylene (B1212753) group would provide a powerful tool for the late-stage functionalization of this compound derivatives. This could involve the use of transition metal catalysts, such as those based on palladium, rhodium, or cobalt, which are known to mediate C-H activation processes.
Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, have shown great promise in promoting challenging transformations with high efficiency and selectivity. nih.gov The design of bifunctional catalysts tailored for this compound could enable novel tandem reactions, where multiple bonds are formed in a single operation. For instance, a catalyst could simultaneously activate the carbonyl group and a nucleophile, facilitating a highly controlled addition reaction.
The following table highlights emerging catalytic systems and their potential applications in this compound chemistry:
| Catalytic System | Potential Transformation |
| C-H Activation Catalysts (Pd, Rh, Co) | Direct arylation, alkenylation, or alkylation of the indanone core |
| Bifunctional Catalysts | Tandem conjugate addition-cyclization reactions |
| Photocatalysts | Radical additions to the exocyclic double bond |
| Electrocatalysts | Reductive or oxidative functionalization |
| Biocatalysts (Enzymes) | Enantioselective reduction or oxidation |
Integration of Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. thechemicalengineer.com The integration of flow chemistry for the synthesis and functionalization of this compound is a promising area for future research that could lead to more sustainable and cost-effective manufacturing processes. durham.ac.uk
The synthesis of this compound itself can be adapted to a continuous flow setup. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts, allowing for the continuous conversion of starting materials into the desired product. Flow conditions can also enable the use of hazardous or unstable intermediates that would be difficult to handle in a batch process. unimi.it
Furthermore, the functionalization of this compound can be performed in a continuous flow manner. For example, a stream of this compound could be mixed with a stream of a nucleophile in the presence of a catalyst in a microreactor, leading to a rapid and efficient reaction. researchgate.net The product stream could then be directed to a purification unit, allowing for the continuous production of the desired functionalized indanone. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities compared to batch processes. thechemicalengineer.com
Application in Divergent and Diversity-Oriented Synthesis
Divergent synthesis and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of libraries of structurally diverse small molecules. wikipedia.orgnih.gov this compound, with its multiple reactive sites, is an ideal scaffold for the application of these strategies. cam.ac.uk The exocyclic double bond, the carbonyl group, and the aromatic ring all provide handles for chemical modification, allowing for the creation of a wide range of derivatives from a common starting material.
In a divergent synthetic approach, this compound can be subjected to a series of different reaction conditions to generate a variety of products. wikipedia.org For example, reaction with different nucleophiles at the double bond, followed by functionalization of the carbonyl group, can lead to a diverse set of indanone derivatives. The aromatic ring can also be functionalized through electrophilic aromatic substitution or cross-coupling reactions.
In a diversity-oriented synthesis, the goal is to create a library of compounds with high skeletal diversity. nih.gov this compound can serve as a starting point for the construction of various heterocyclic and polycyclic systems. For example, cycloaddition reactions with different dienes or dipoles can lead to the formation of a variety of ring systems fused to the indanone core. researchgate.net The subsequent functionalization of these products can further increase the diversity of the library.
Computational Design of this compound Based Molecular Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govpeerscientist.com These methods can be used to design novel this compound derivatives with desired properties, such as high binding affinity to a biological target or specific photophysical characteristics. researchgate.net By predicting the properties of molecules before they are synthesized, computational methods can help to guide experimental efforts and accelerate the discovery process. nih.govresearchgate.net
Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a protein target. mdpi.com This information can be used to design new compounds with improved potency and selectivity. Quantitative structure-activity relationship (QSAR) studies can also be used to develop models that relate the chemical structure of this compound derivatives to their biological activity. researchgate.net
Computational methods can also be used to predict the reactivity and spectral properties of this compound derivatives. mdpi.comresearchgate.net Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of these molecules, helping to rationalize their chemical behavior. Time-dependent DFT (TD-DFT) calculations can be used to predict their absorption and emission spectra, which is important for the design of new materials with specific optical properties.
Investigation of this compound in Photo- and Electrocatalytic Processes
Photocatalysis and electrocatalysis are rapidly developing fields that offer new opportunities for sustainable and efficient chemical synthesis. tum.de The investigation of this compound in these processes could lead to the discovery of novel transformations and synthetic methodologies. The exocyclic double bond of this compound is a potential site for radical-mediated reactions, which can be initiated by photocatalysts or electrochemical methods.
In a photocatalytic process, a photocatalyst absorbs light and generates a highly reactive excited state. This excited state can then interact with this compound or another substrate to initiate a chemical reaction. For example, a photocatalyst could be used to generate a radical that adds to the double bond of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. tum.de
In an electrocatalytic process, an electrical potential is used to drive a chemical reaction. digitellinc.com this compound could be either oxidized or reduced at an electrode to generate a reactive intermediate, which could then undergo further reactions. For example, the electrochemical reduction of this compound could generate a radical anion that could participate in coupling reactions. The use of chiral electrodes or mediators could potentially lead to enantioselective electrochemical transformations.
Q & A
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
